molecular formula C18H14N2O2 B2401495 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one CAS No. 63900-49-2

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2401495
CAS No.: 63900-49-2
M. Wt: 290.322
InChI Key: LXIROKSBEMGOLV-UHFFFAOYSA-N
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Description

The compound 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one (CAS: 63900-49-2) is a pyridazinone derivative with the molecular formula C₁₈H₁₄N₂O₂ and a molecular weight of 290.32 g/mol . Structurally, it features a pyridazinone core substituted at the 2-position with a 2-oxo-2-phenylethyl group and at the 6-position with a phenyl ring. This substitution pattern distinguishes it from simpler pyridazinones like 6-phenylpyridazin-3(2H)-one (PPD) (CAS: 2166-31-6), which lacks the 2-oxo-phenylethyl moiety .

Pyridazinone derivatives are widely studied for their cardiovascular, anti-inflammatory, and antimicrobial activities . The 2-oxo-phenylethyl substituent in the target compound may enhance lipophilicity and influence binding interactions with biological targets, though this modification could also reduce aqueous solubility compared to PPD .

Properties

IUPAC Name

2-phenacyl-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)13-20-18(22)12-11-16(19-20)14-7-3-1-4-8-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIROKSBEMGOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids. For instance, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature can yield pyridazinone derivatives . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The phenyl groups and the oxo-phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglyoxylic acid derivatives, while reduction can produce alcohol derivatives of the compound .

Scientific Research Applications

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, its interaction with receptors can modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Pyridazinone Derivatives
Compound Molecular Weight Substituents Solubility in DMSO (318.2 K) Melting Point Biological Activity
Target Compound 290.32 2-(2-oxo-2-phenylethyl), 6-phenyl Not reported Not reported Potential cardiotonic
PPD 172.18 6-phenyl 4.73×10⁻¹ Not reported Cardiotonic, antimicrobial
5-Chloro-6-phenyl ~183.6 (e.g., 3a) 5-chloro, 2-substituted halide Not reported Varies Insecticidal
4-Benzyl-2-ethyl 202.25 4-benzyl, 2-ethyl Not reported 127–129°C FABP4 inhibitor
Bromophenylthiazole 527.42 4-bromophenylthiazole Not reported 261–262°C COX-2 inhibitor

Key Observations:

Solubility: PPD exhibits high solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K) due to its smaller size and polar pyridazinone core . The target compound’s bulky 2-oxo-phenylethyl group likely reduces solubility, though experimental data are lacking.

Melting Points : Derivatives with aromatic or halogenated substituents (e.g., bromophenylthiazole ) show higher melting points (>250°C), suggesting stronger intermolecular interactions. The target compound’s melting point is unreported but may align with analogs like 4-benzyl-2-ethyl derivatives (127–129°C) .

Pharmacological and Toxicological Profiles

  • PPD : Demonstrates cardiotonic activity but suffers from high toxicity and poor solubility .
  • 5-Chloro derivatives : Exhibit insecticidal properties but require structural optimization to reduce off-target effects .
  • Bromophenylthiazole derivative : Shows potent COX-2 inhibition (IC₅₀ = 0.09 μM) but has a complex structure that may limit bioavailability .
  • Target compound : The 2-oxo-phenylethyl group could modulate toxicity by altering metabolic pathways (e.g., reducing oxidative deamination). However, its pharmacological profile remains uncharacterized.

Computational and Thermodynamic Insights

  • Solubility modeling : For PPD, the van’t Hoff and Apelblat models accurately predict solubility in solvents like DMSO and PEG-400 . Applying these models to the target compound could guide formulation development.
  • Hydrogen bonding: Pyridazinones often form intermolecular hydrogen bonds (e.g., N–H···O) in crystal lattices . The target compound’s 2-oxo group may enhance hydrogen bonding, influencing crystallinity and dissolution rates.

Biological Activity

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound within the pyridazine family, characterized by its unique structure, which includes a pyridazinone ring substituted with phenyl groups and an oxo-phenylethyl moiety. This compound has attracted attention in various fields of research due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14N2O\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}

This compound features:

  • A pyridazinone ring,
  • Two phenyl groups at positions 2 and 6,
  • An oxo group at position 2.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural characteristics allow it to bind effectively to active sites of enzymes, potentially inhibiting their functions. Additionally, its interaction with receptors may modulate key signaling pathways, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its potential to inhibit tyrosinase activity, an enzyme critical in melanin production. The compound's structure suggests that it may effectively compete with substrate binding at the active site of tyrosinase.

Table 1: Tyrosinase Inhibition Activity

CompoundIC50 (μM)
This compoundTBD
Kojic Acid50
Hydroxytyrosol30

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary studies indicate that derivatives of this compound may exhibit activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

A recent study evaluated the cytotoxic effects of this compound on B16F10 melanoma cells. The results demonstrated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

Figure 1: Cytotoxicity Assay Results

Cytotoxicity Assay

Q & A

Q. What are the optimized synthetic routes for 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be tailored to improve yield?

A common approach involves condensation of acetophenone derivatives with glyoxylic acid, followed by cyclization using hydrazine hydrate. For example, refluxing in glacial acetic acid (0.5 M) with glyoxylic acid (1.2 eq) and subsequent hydrazine hydrate addition (10 eq) under basic conditions (pH 8) yields pyridazinone derivatives . Purification via recrystallization (e.g., benzene) is recommended to isolate the product. Optimization may involve adjusting stoichiometry, solvent polarity, or reflux duration to mitigate side reactions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

X-ray crystallography is critical for unambiguous structural determination. Single-crystal datasets collected on Bruker CCD diffractometers (Mo-Kα radiation) can be refined using SHELXL, with absorption corrections (SADABS) applied to minimize errors . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogenation states.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and N-H stretches (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice inform intermolecular interaction studies?

Graph set analysis (G. Etter’s methodology) categorizes hydrogen bonds into patterns (e.g., R22(8)R_2^2(8) rings) to predict packing motifs. For pyridazinones, the carbonyl oxygen often acts as an acceptor, forming C=O···H-N interactions with adjacent molecules. Computational tools like Mercury can visualize these networks, while thermal displacement parameters (from X-ray data) assess bond stability under varying conditions .

Q. What methodologies are employed to evaluate potential biological activity, such as antiplatelet or enzyme-inhibitory effects?

  • In vitro assays : Platelet aggregation inhibition can be tested using ADP/collagen-induced models (e.g., turbidimetric assays with PRP).
  • Enzyme inhibition : Kinase or cyclooxygenase inhibition assays (IC50_{50} determination via fluorometric/colorimetric readouts).
  • Docking studies : Molecular docking (AutoDock Vina) against target proteins (e.g., P2Y12_{12} receptor) to rationalize activity trends observed in analogues .

Q. How can density functional theory (DFT) and molecular electrostatic potential (MEP) maps elucidate electronic properties?

DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. MEP maps highlight nucleophilic/electrophilic regions (e.g., carbonyl groups as electrophilic sites), guiding derivatization strategies. Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .

Q. What experimental approaches address polymorphism or solvatomorphism in crystallographic studies?

  • Variable-temperature XRD : To monitor phase transitions or lattice distortions.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···π interactions) influencing polymorph stability.
  • Dynamic vapor sorption (DVS) : Assesses hydrate/anhydrate forms under humidity-controlled conditions .

Q. How can mechanistic insights into cyclization steps be validated experimentally?

  • Isotopic labeling : 15^{15}N-labeled hydrazine to trace N-incorporation via 15^15N NMR.
  • Kinetic studies : Monitoring reaction progress (e.g., by HPLC) to identify rate-determining steps.
  • Intermediate isolation : Trapping intermediates (e.g., hydrazones) under low-temperature conditions .

Q. How should researchers resolve contradictions in crystallographic data, such as disordered residues or low data-to-parameter ratios?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Cross-validation : Compare results with spectroscopic data (e.g., NMR) or alternative refinement software (Olex2 vs. SHELX).
  • Constraints/restraints : Apply isotropic displacement restraints for disordered atoms to improve R-factors .

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